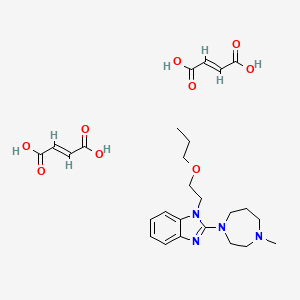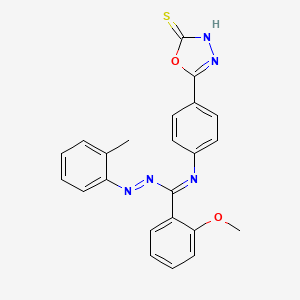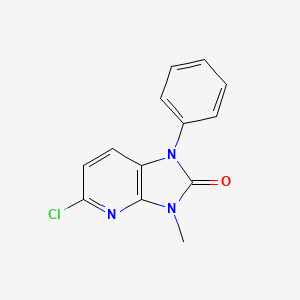
1-Phenyl-3-methyl-5-chloroimidazo(4,5-b)pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 5052712 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of BRN 5052712 involves specific reaction conditions and routes. One common method includes the reaction of Benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product . Industrial production methods may involve scaling up this process with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
BRN 5052712 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, leading to new derivatives.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
BRN 5052712 has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: It can act as a catalyst in certain biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of BRN 5052712 involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
BRN 5052712 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Shares a similar core structure but differs in functional groups and reactivity.
3-Formylthiophene-2-boronic acid: Another compound with a thiophene ring, used in different types of organic synthesis reactions. BRN 5052712 stands out due to its specific reactivity and applications in various fields.
Propriétés
Numéro CAS |
89660-28-6 |
|---|---|
Formule moléculaire |
C13H10ClN3O |
Poids moléculaire |
259.69 g/mol |
Nom IUPAC |
5-chloro-3-methyl-1-phenylimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C13H10ClN3O/c1-16-12-10(7-8-11(14)15-12)17(13(16)18)9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
LUQKHMWGGDKXSZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=N2)Cl)N(C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


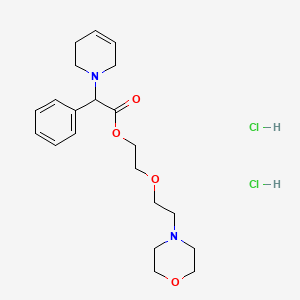
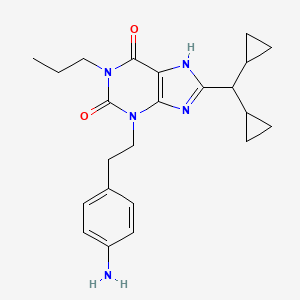
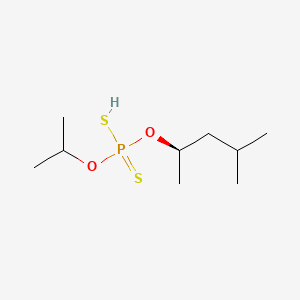
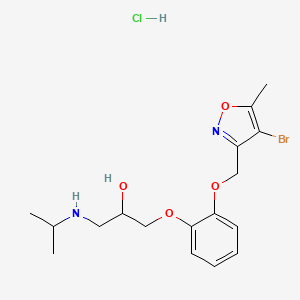
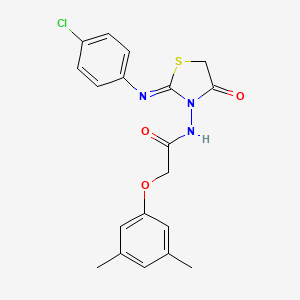
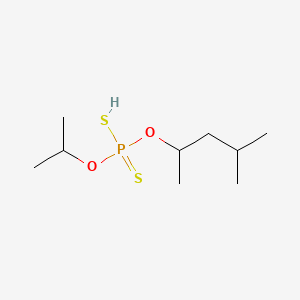
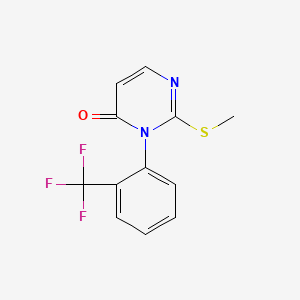


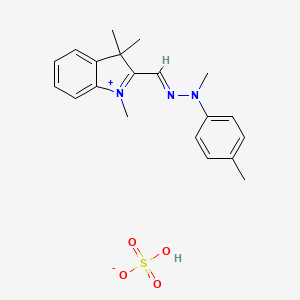
![diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide](/img/structure/B12767395.png)
